1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1,5-dihydro-2H-pyrrol-2-one
CAS No.:
Cat. No.: VC16309493
Molecular Formula: C29H32N2O6
Molecular Weight: 504.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H32N2O6 |
|---|---|
| Molecular Weight | 504.6 g/mol |
| IUPAC Name | 1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C29H32N2O6/c1-19-7-5-6-8-23(19)36-18-17-35-22-12-10-21(11-13-22)26-25(27(32)24-14-9-20(2)37-24)28(33)29(34)31(26)16-15-30(3)4/h5-14,26,33H,15-18H2,1-4H3 |
| Standard InChI Key | KINARSZKAHSFHN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C3C(=C(C(=O)N3CCN(C)C)O)C(=O)C4=CC=C(O4)C |
Introduction
The compound 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule featuring a pyrrolone core with various functional groups attached. It includes a dimethylaminoethyl group, a hydroxy group, a 5-methylfuran-2-carbonyl group, and a 2-methylphenoxyethoxyphenyl group. This compound is not directly mentioned in the provided search results, but its structure and components can be inferred from related compounds.
Molecular Formula and Weight
Given the complexity of the compound, its molecular formula can be deduced by combining the components:
-
Dimethylaminoethyl group: C4H11N
-
Hydroxy group: OH
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5-Methylfuran-2-carbonyl group: C6H5O2
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2-Methylphenoxyethoxyphenyl group: C15H16O3
The total molecular formula would be approximately C30H43N2O7, with a molecular weight of around 555 g/mol, though this is an estimation based on the components.
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolone core, attachment of the dimethylaminoethyl group, incorporation of the 5-methylfuran-2-carbonyl moiety, and finally, the addition of the 2-methylphenoxyethoxyphenyl group. This could involve reactions such as nucleophilic substitutions, condensations, and possibly palladium-catalyzed cross-coupling reactions.
Biological Activity
While specific biological activity data for this compound are not available, compounds with similar structures often exhibit a range of biological activities, including potential anticancer, antimicrobial, or antiviral properties. The presence of a furan ring and hydroxy groups may contribute to antioxidant activity.
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